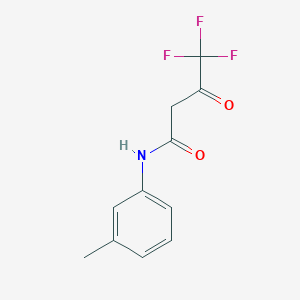![molecular formula C14H21NO B13975237 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one CAS No. 73608-59-0](/img/structure/B13975237.png)
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a dimethylbutanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one: shares similarities with other benzylamine derivatives and ketones.
N-Benzyl-N-methyl-2-phenylpropanamide: Another compound with a benzyl and methylamino group but a different backbone.
Benzylmethylamine: A simpler structure with only the benzyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propiedades
Número CAS |
73608-59-0 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-12(16)14(2,3)11-15(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
Clave InChI |
BSJOOEQNOBHXCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CN(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


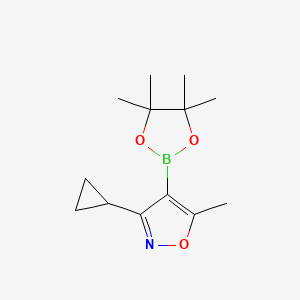
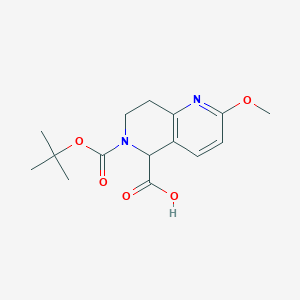
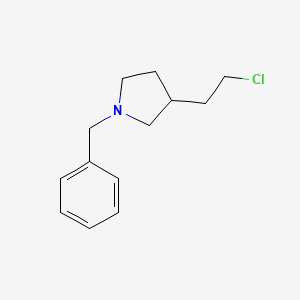
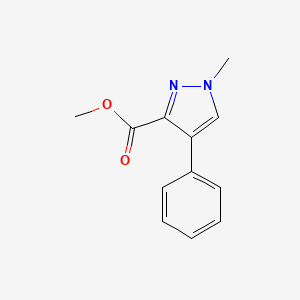


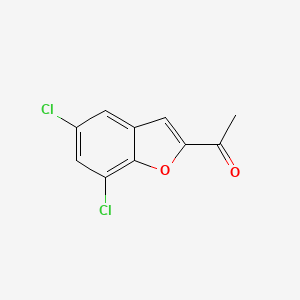
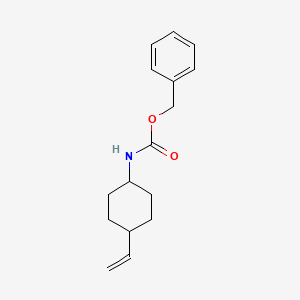
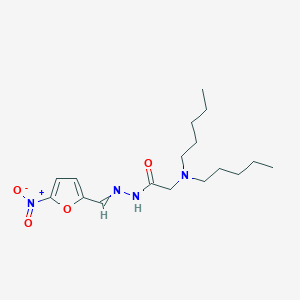
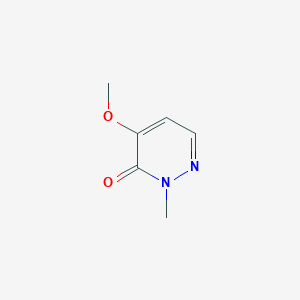
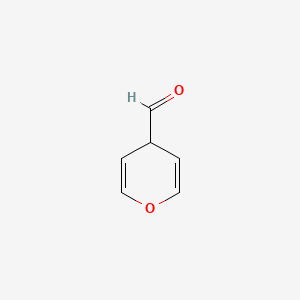
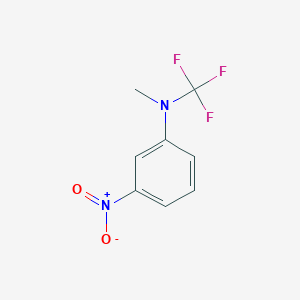
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
